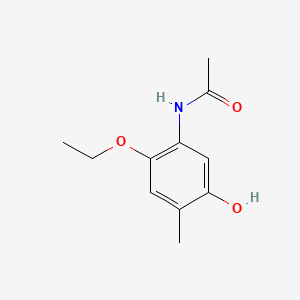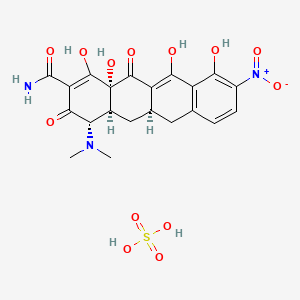
N-tert-Butoxycarbonyl Amoxapine-d8
概要
説明
N-tert-Butoxycarbonyl Amoxapine-d8 is a deuterated derivative of N-tert-Butoxycarbonyl Amoxapine. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the behavior and metabolism of amoxapine and its derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl Amoxapine-d8 involves several steps:
Starting Material: The synthesis begins with the preparation of amoxapine, a tricyclic antidepressant.
Deuteration: The hydrogen atoms in the amoxapine molecule are replaced with deuterium. This can be achieved through various methods, such as catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection: The amoxapine-d8 is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Purification: The final product, this compound, is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of amoxapine are synthesized and deuterated using efficient catalytic exchange methods.
Protection and Purification: The Boc protection and purification steps are scaled up using industrial equipment, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
N-tert-Butoxycarbonyl Amoxapine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of amoxapine.
Reduction: Formation of reduced derivatives of amoxapine.
Substitution: Formation of substituted amoxapine derivatives with different functional groups.
科学的研究の応用
N-tert-Butoxycarbonyl Amoxapine-d8 has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of amoxapine in biological systems.
Drug Development: Helps in the development of new drugs by providing insights into the behavior of amoxapine derivatives.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify amoxapine and its metabolites.
Biological Research: Helps in understanding the biological pathways and mechanisms of action of amoxapine.
作用機序
The mechanism of action of N-tert-Butoxycarbonyl Amoxapine-d8 is similar to that of amoxapine. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain, thereby increasing their levels and improving mood. The Boc group provides stability to the molecule, allowing it to be used in various experimental conditions without degradation.
類似化合物との比較
N-tert-Butoxycarbonyl Amoxapine-d8 can be compared with other deuterated and non-deuterated derivatives of amoxapine:
Amoxapine: The parent compound, used as an antidepressant.
Amoxapine-d8: A deuterated derivative without the Boc protection.
N-tert-Butoxycarbonyl Amoxapine: The non-deuterated version with Boc protection.
Uniqueness
This compound is unique due to its combination of deuteration and Boc protection, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies.
Similar Compounds
- Amoxapine
- Amoxapine-d8
- N-tert-Butoxycarbonyl Amoxapine
特性
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747245 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246814-71-0 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)






![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)


![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)

